molecular formula C17H18ClN3O3 B11485978 5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11485978
M. Wt: 347.8 g/mol
InChI Key: QVKFRYPBROVFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 2-methoxyethyl groups. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorophenyl and methoxyethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its unique structural features and potential biological activities. Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents, which may exhibit varying degrees of biological activity and chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H18ClN3O3/c1-19-13-10-21(8-9-24-3)15(11-4-6-12(18)7-5-11)14(13)16(22)20(2)17(19)23/h4-7,10H,8-9H2,1-3H3

InChI Key

QVKFRYPBROVFSU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.